4-ethylhexan-2-one chemical properties and structure
4-ethylhexan-2-one chemical properties and structure
An In-depth Technical Guide to 4-ethylhexan-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-ethylhexan-2-one, its molecular structure, a representative synthetic protocol, and expected analytical characterizations. Given the limited availability of experimentally-derived data in public literature, this guide combines computed data from reliable chemical databases with established principles of organic chemistry to offer a robust profile of the compound.
Chemical Structure and Identifiers
4-Ethylhexan-2-one is an aliphatic ketone with a chiral center at the C4 position. Its structure consists of a hexane backbone with a carbonyl group at the second carbon and an ethyl group at the fourth carbon.
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IUPAC Name: 4-ethylhexan-2-one
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Molecular Formula: C₈H₁₆O
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SMILES: CCC(CC)CC(=O)C[1]
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InChI: InChI=1S/C8H16O/c1-4-8(5-2)6-7(3)9/h8H,4-6H2,1-3H3[1]
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InChIKey: QKMFSGUNPGTQPT-UHFFFAOYSA-N[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-ethylhexan-2-one. Experimental data for this specific compound is not widely available; therefore, computed values from reputable sources are provided.
| Property | Value | Source |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| CAS Number | 6022-26-0 | MolPort[2] |
| Appearance | Colorless liquid (Expected) | - |
| Boiling Point | Not available (experimental) | - |
| Density | Not available (experimental) | - |
| Water Solubility | Low (Expected) | - |
| LogP (Octanol-Water Partition Coefficient) | 2.3 (Computed) | PubChem[1] |
| Hydrogen Bond Donors | 0 (Computed) | PubChem[1] |
| Hydrogen Bond Acceptors | 1 (Computed) | PubChem[1] |
| Rotatable Bond Count | 4 (Computed) | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų (Computed) | PubChem[1] |
Experimental Protocols
Synthesis of 4-ethylhexan-2-one via Oxidation of 4-ethylhexan-2-ol
A common and reliable method for the synthesis of 4-ethylhexan-2-one is the oxidation of its corresponding secondary alcohol, 4-ethylhexan-2-ol.[3] Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this conversion, minimizing over-oxidation.
Reaction Scheme:
Materials and Equipment:
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4-ethylhexan-2-ol
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Pyridinium chlorochromate (PCC)
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Dichloromethane (DCM), anhydrous
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Silica gel
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Diethyl ether
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Magnesium sulfate (MgSO₄), anhydrous
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (optional, for scale)
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
Detailed Methodology:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-ethylhexan-2-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M).
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Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The addition may cause a slight exotherm. The reaction mixture will turn into a dark brown slurry.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting alcohol.
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Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
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Filtration: Pass the mixture through a short plug of silica gel, eluting with diethyl ether to remove the chromium byproducts. The silica gel plug should be washed thoroughly with additional diethyl ether.
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Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-ethylhexan-2-one.
Product Characterization
The identity and purity of the synthesized 4-ethylhexan-2-one would be confirmed using standard spectroscopic methods. The expected data are as follows:
Infrared (IR) Spectroscopy:
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A strong, sharp absorption peak characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹ .
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C-H stretching vibrations for the sp³ hybridized carbons are expected just below 3000 cm⁻¹ .
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
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~2.1 ppm (singlet, 3H): Protons of the methyl group adjacent to the carbonyl (CH₃-C=O).
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~2.4 ppm (doublet, 2H): Methylene protons adjacent to the carbonyl (-CH₂-C=O).
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~1.5 ppm (multiplet, 1H): Methine proton at the C4 position (-CH(CH₂CH₃)₂).
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~1.3 ppm (multiplet, 4H): Methylene protons of the two ethyl groups (-CH₂CH₃).
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~0.9 ppm (triplet, 6H): Methyl protons of the two ethyl groups (-CH₂CH₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
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~209 ppm: Carbonyl carbon (C=O).
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~50 ppm: Methylene carbon adjacent to the carbonyl.
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~30 ppm: Methyl carbon adjacent to the carbonyl.
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~35-40 ppm: Methine carbon at the C4 position.
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~25 ppm: Methylene carbons of the ethyl groups.
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~11 ppm: Methyl carbons of the ethyl groups.
Workflow and Pathway Visualization
The following diagram illustrates the experimental workflow for the synthesis and purification of 4-ethylhexan-2-one.
Caption: Synthesis and purification workflow for 4-ethylhexan-2-one.
